
3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione, also known as MPPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPDD is a purine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
Wissenschaftliche Forschungsanwendungen
Purine Derivatives in Medical Research
Purine derivatives, such as "3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione," are extensively studied for their potential therapeutic applications. These compounds play crucial roles in various biochemical processes and have been explored for their pharmacological properties, including their action as enzyme inhibitors, potential antiviral agents, and their utility in treating neurological disorders. For instance, purine analogs have been evaluated for their efficacy in inhibiting viral replication in the context of HIV research. The purine analog 2',3'-dideoxyinosine (ddI) demonstrated promising results in reducing viral load and improving immunological function in AIDS patients, with a favorable toxicity profile, highlighting the potential of purine derivatives in antiviral therapy (Yarchoan et al., 1989).
Phenylpiperazine Compounds in Neurological Research
Compounds containing the phenylpiperazine moiety are of interest in neurological research due to their ability to interact with various neurotransmitter receptors. These interactions are crucial for understanding the pathophysiology of neurological conditions and developing new therapeutic approaches. For example, meta-chlorophenylpiperazine (mCPP), a derivative related to phenylpiperazines, has been used as a probe to study serotonin (5-HT) receptor function in human volunteers, providing insights into the mechanisms of anxiety and the hormonal responses induced by serotonergic system modulation (Silverstone et al., 1994).
Biochemical and Pharmacological Investigations
The exploration of biochemical pathways and pharmacological effects of purine and phenylpiperazine derivatives continues to be a rich field of research. Studies on the metabolism, enzyme interactions, and receptor binding properties of these compounds contribute to our understanding of cellular processes and the development of drugs targeting specific pathways. Investigations into the metabolism of purine derivatives, for instance, have elucidated pathways of nucleoside incorporation into DNA, offering potential targets for cancer therapy and the understanding of genetic disorders (Baggott et al., 2007).
Wirkmechanismus
Target of Action
Many heterocyclic compounds, like the one , are known to interact with various biological targets. These can include enzymes, receptors, and other proteins. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The compound might interact with its targets through various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and ionic interactions. These interactions can lead to changes in the conformation or activity of the target protein, which can then affect the biological processes in which the protein is involved .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its targets. For example, if it targets an enzyme involved in a specific metabolic pathway, it could alter the flux through that pathway, leading to changes in the levels of various metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties, such as its solubility, charge, and size. These properties can affect how well the compound is absorbed after administration, how it is distributed throughout the body, how it is metabolized by the body, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. For example, if it inhibits an enzyme involved in cell growth, it could potentially have anti-cancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound might be more effective at a certain pH range, or it might be less stable at high temperatures .
Eigenschaften
IUPAC Name |
3-methyl-8-(4-phenylpiperazin-1-yl)-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-20-13-12(14(23)19-16(20)24)17-15(18-13)22-9-7-21(8-10-22)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,17,18)(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBFCIIZJATTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(4-phenylpiperazinyl)-1,3,7-trihydropurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

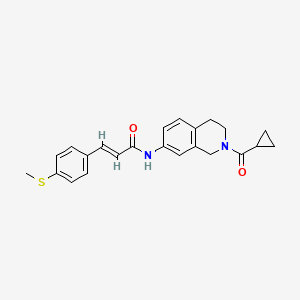
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2532131.png)
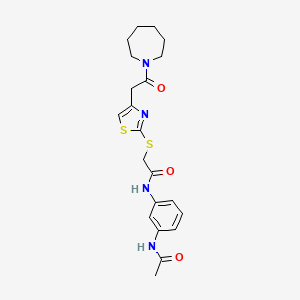
![N-(3,4-dichlorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B2532134.png)
![N-cyano-3-ethyl-N-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}aniline](/img/structure/B2532135.png)
![N,N-Diethyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2532136.png)
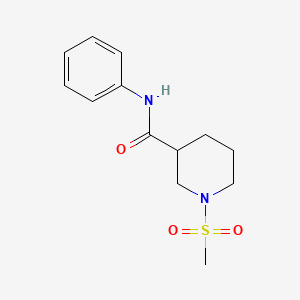
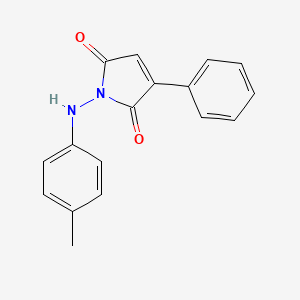

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid](/img/structure/B2532146.png)
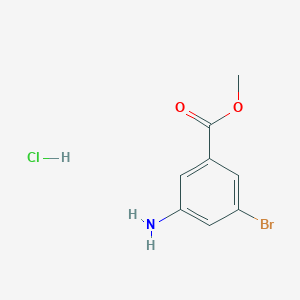
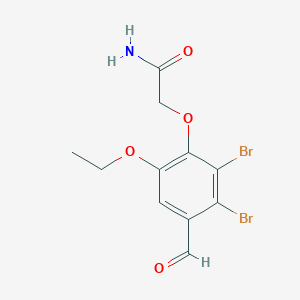
![8-(2-(benzyl(methyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532150.png)
